

Xelafaslatide: A Novel Fas Inhibitor for Photoreceptor Neuroprotection

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Compound of Interest

Compound Name: *Xelafaslatide*

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An In-depth Technical Guide on the Mechanism of Action and Supporting Preclinical and Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, **Xelafaslatide** is being developed as a neuroprotective agent to prevent photoreceptor cell death in a range of retinal diseases. This technical guide provides a comprehensive overview of the mechanism of action of **Xelafaslatide**, supported by a detailed summary of preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.

Introduction: The Role of Fas-Mediated Apoptosis in Photoreceptor Cell Death

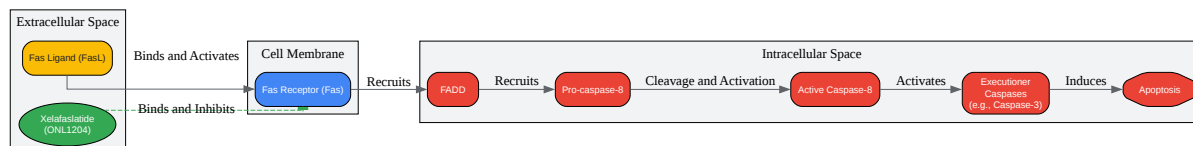
Photoreceptor cell death is the final common pathway leading to vision loss in numerous retinal degenerative diseases, including age-related macular degeneration (AMD), retinitis pigmentosa (RP), and retinal detachment. One of the critical pathways implicated in this process is the extrinsic apoptosis pathway, initiated by the activation of the Fas receptor (also known as CD95 or APO-1).

The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily.[1] Its activation by its natural ligand, Fas ligand (FasL), triggers a signaling cascade that culminates in the activation of executioner caspases and subsequent apoptotic cell death.[1][2] Studies have demonstrated that Fas is expressed in photoreceptors, and its signaling is activated in various models of retinal injury and degeneration.[1][3][4] Therefore, inhibition of the Fas pathway presents a promising therapeutic strategy for preserving photoreceptor viability and function.

Xelafaslatide: Mechanism of Action

Xelafaslatide is a small peptide inhibitor designed to specifically bind to the Fas receptor, thereby preventing its interaction with FasL.[5][6] This blockade of the initial step in the Fas signaling cascade inhibits the downstream activation of pro-apoptotic proteins, ultimately protecting photoreceptors from cell death.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.



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Figure 1: Xelafaslatide's inhibition of the Fas-mediated apoptosis pathway.

Preclinical Evidence of Efficacy

The neuroprotective effects of **Xelafaslatide** have been demonstrated in multiple preclinical models of retinal disease.

Retinitis Pigmentosa Mouse Models

In the rd10 and P23H mouse models of retinitis pigmentosa, a single intravitreal injection of ONL1204 resulted in a significant reduction in photoreceptor apoptosis and preservation of retinal structure and function.[7]

Outcome Measure	Animal Model	Treatment	Result	Reference
Caspase-8 Activity	rd10 mice	ONL1204	Decreased compared to vehicle	[6][7]
TUNEL-positive cells in ONL	rd10 mice	ONL1204	Decreased number compared to vehicle	[6][7]
Photoreceptor Cell Counts	rd10 and P23H mice	ONL1204	Enhanced compared to vehicle	[7]
Visual Function (ERG)	rd10 and P23H mice	ONL1204	Improved compared to vehicle	[7]

Retinal Detachment Models

In models of retinal detachment, inhibition of the Fas pathway has been shown to significantly reduce photoreceptor cell death and preserve the outer nuclear layer (ONL) thickness.[1] A precursor molecule to **Xelafaslatide**, Met12, was shown to inhibit caspase-3, -8, and -9 activation after retinal detachment and resulted in a thicker ONL and higher photoreceptor counts.[2]

Outcome Measure	Treatment	Result	Reference
TUNEL-positive photoreceptors	Fas receptor-neutralizing antibody, siFas	Significant reduction	[1]
ONL Cell Counts and Thickness	Fas receptor-neutralizing antibody, siFas	Significant preservation	[1]
Caspase-3, -8, and -9 Activity	Met12 (precursor to ONL1204)	Inhibited activation	[2]
ONL Thickness and Photoreceptor Count	Met12 (precursor to ONL1204)	Significantly higher	[2]

Clinical Development and Efficacy

Xelafaslatide is currently being evaluated in clinical trials for geographic atrophy (GA) secondary to AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b study demonstrated that **Xelafaslatide** was generally safe and well-tolerated, with encouraging efficacy signals.[\[5\]](#)[\[8\]](#)

Component	Treatment Groups	Key Efficacy Finding	Reference
Open-Label Dose Escalation	Single intravitreal injection of ONL1204	42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.	[1]
Randomized, Controlled	Low-dose ONL1204 (50 µg), high-dose ONL1204 (200 µg), or sham injection (2 injections, 3 months apart)	24% reduction in GA lesion growth rate in the low-dose group and a 50% reduction in the high-dose group compared to sham.	[1]

Phase 2 GALAXY Trial (NCT06659445)

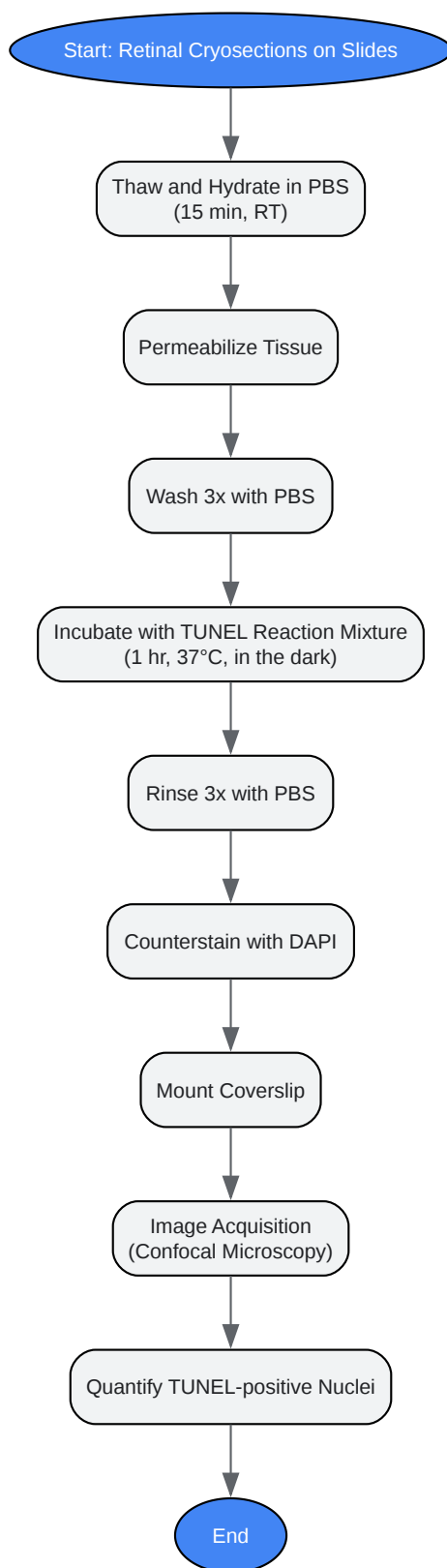
A global Phase 2 trial, GALAXY, is currently enrolling patients to further evaluate the efficacy and safety of **Xelafaslatide** in GA.[8][9]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Xelafaslatide**.

TUNEL Staining of Mouse Retinal Cryosections

This protocol is for the detection of apoptotic cells in retinal tissue via the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.



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Figure 2: Experimental workflow for TUNEL staining of retinal cryosections.

Materials:

- Phosphate-buffered saline (PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
- In situ cell death detection kit (e.g., TMR Red, Roche)
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Confocal microscope

Procedure:

- Thaw and hydrate retinal cryosections on slides in PBS for 15 minutes at room temperature.
- Permeabilize the tissue according to the chosen reagent's protocol.
- Wash the slides three times with PBS.
- Incubate the cryosections with 50 µl of the TUNEL reaction mixture for 1 hour at 37°C in a humidified, dark chamber.
- Rinse the slides three times with PBS.
- Counterstain with DAPI to visualize all cell nuclei.
- Mount the slides with an appropriate mounting medium.
- Acquire images using a confocal microscope.
- Quantify the number of TUNEL-positive nuclei within the outer nuclear layer.

Caspase-8 Colorimetric Assay

This protocol measures the activity of caspase-8 in retinal lysates, a key initiator caspase in the Fas-mediated apoptotic pathway.

Materials:

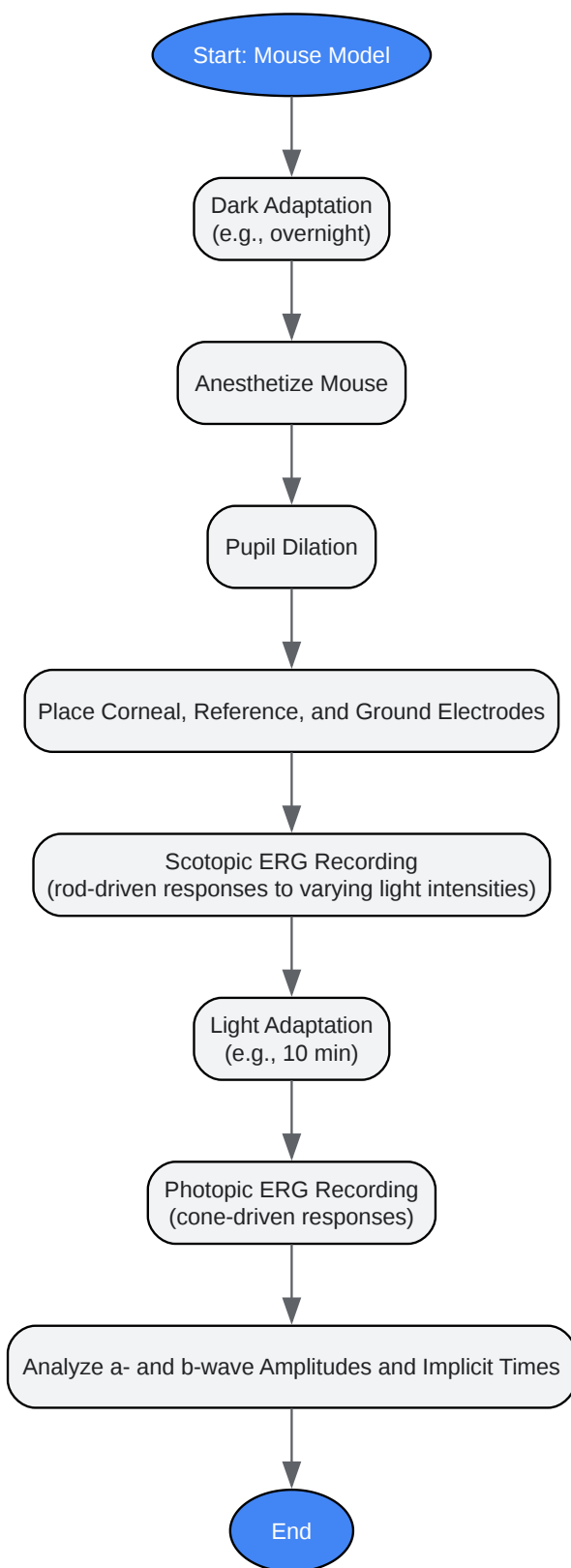
- Cell Lysis Buffer
- Protein assay reagent (e.g., Bradford)
- 2X Reaction Buffer
- Dithiothreitol (DTT)
- Caspase-8 substrate (IETD-pNA)
- Microplate reader

Procedure:

- Homogenize retinal tissue in chilled Cell Lysis Buffer.
- Incubate the lysate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
- Determine the protein concentration of the extract.
- Dilute the lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer in a 96-well plate.
- Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
- Add 5 µL of 4 mM IETD-pNA substrate (200 µM final concentration).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Read the absorbance at 400-405 nm using a microplate reader.
- The fold-increase in caspase-8 activity can be determined by comparing the results with a control group.

Electroretinography (ERG) in Mouse Models

ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.



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Figure 3: Generalized workflow for electroretinography (ERG) in mice.

Procedure:

- **Dark Adaptation:** Mice are dark-adapted overnight to maximize rod sensitivity.
- **Anesthesia and Pupil Dilation:** Mice are anesthetized, and their pupils are dilated.
- **Electrode Placement:** A corneal electrode, a reference electrode, and a ground electrode are placed on the mouse.
- **Scotopic ERG:** Rod-driven responses are recorded in the dark-adapted state in response to flashes of increasing light intensity.
- **Light Adaptation:** Mice are then light-adapted for a period (e.g., 10 minutes) to saturate rod function.
- **Photopic ERG:** Cone-driven responses are recorded in the light-adapted state.
- **Data Analysis:** The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured and analyzed.

Conclusion

Xelafaslatide represents a targeted, mutation-independent approach to treating retinal degenerative diseases by inhibiting the Fas-mediated apoptotic pathway in photoreceptors. Preclinical studies have provided robust evidence of its neuroprotective effects, and early clinical data in patients with geographic atrophy are promising. The ongoing Phase 2 GALAXY trial will provide further insights into the therapeutic potential of this novel Fas inhibitor. The experimental protocols detailed herein provide a framework for the continued investigation of **Xelafaslatide** and other neuroprotective agents in the field of retinal drug development.

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